molecular formula C16H28N2O2 B2394419 Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2319804-31-2

Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2394419
M. Wt: 280.412
InChI Key: QABWFPRKBYGWRM-UHFFFAOYSA-N
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Description

“Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone” is a chemical compound offered by Benchchem1. It’s also known as T3, a potent and selective agonist of the human trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is widely distributed in the central nervous system2.



Synthesis Analysis

The synthesis of this compound is not directly available. However, a related compound “(S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone” has been synthesized3. A process for production of (S)-(tetrahydrofuran-3-yl)hydrazine, which could be a precursor, involves the hydrolysis or hydrogenation step of a protected hydrazine compound4.



Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available. However, a new heterocyclic compound (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran has been characterized by single crystal X-ray crystallography, 1H NMR, and IR spectroscopy5.



Chemical Reactions Analysis

The chemical reactions involving this compound are not directly available. However, a related compound “4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde” is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds6.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, a related compound “(S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone” has a molecular weight of 428.65, is solid in form, and should be stored in a refrigerator3.


Scientific Research Applications

Synthesis of Heterocyclic Compounds A notable application involves the synthesis of complex heterocyclic compounds through various chemical reactions. For instance, the Ugi reaction, followed by sodium ethoxide treatment, was utilized to create a new class of cyclic dipeptidyl ureas, showcasing a method for constructing pseudopeptidic triazines from diverse amino acids and isocyanides. This approach highlights the compound's utility in facilitating the formation of structurally unique heterocycles, which could have implications in drug discovery and development (Sañudo et al., 2006).

Photochemical Reactions Another application is found in photochemical reactions, where derivatives of the compound were used in benzophenone-sensitized reactions to achieve C−H functionalization of aliphatic compounds without nitrogen elimination. This process forms N-substituted hydrazones or bis-hydrazonoethanes, showcasing the compound's role in developing photochemical methods for modifying aliphatic hydrocarbons, potentially useful in creating new materials or chemical intermediates (Rodina et al., 2016).

Palladium-Catalyzed Reactions The compound's utility extends to palladium-catalyzed reactions for synthesizing various heterocyclic derivatives, such as tetrahydrofuran, dioxolane, and oxazoline derivatives, from yn-1-ones and alpha-ketoesters/amides. These reactions underscore the importance of such compounds in catalyzing the formation of cyclic structures with potential applications in pharmaceuticals and agrochemicals (Bacchi et al., 2005).

Analysis of Designer Drugs Additionally, the compound has been implicated in the analytical detection of designer drugs, demonstrating its relevance in forensic toxicology. The analysis and identification of unregulated drug compounds in commercial products, highlighting the compound's role in the development of analytical methodologies for public health and safety (Nakajima et al., 2012).

Methanolysis Reactions Methanolysis reactions of activated cyclopropanes and the generation of methanol adducts from photolysis indicate the compound's utility in studying reaction mechanisms and developing synthetic methodologies that could be applied in creating new chemical entities for further research and development (Lim et al., 2002).

Safety And Hazards

The safety and hazards of this compound are not directly available. However, a related compound “(S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone” has safety information available. It has a GHS07 pictogram, a warning signal word, and hazard statements H302, H315, H3193.


properties

IUPAC Name

cyclohexyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h14-15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABWFPRKBYGWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

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